

# Application Note: Quantitative Analysis of Undecanophenone using High-Performance Liquid Chromatography

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## Compound of Interest

Compound Name: Undecanophenone

Cat. No.: B1581929

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## Abstract

This application note presents a detailed, validated, and robust method for the quantitative analysis of **Undecanophenone** using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for researchers, scientists, and drug development professionals requiring an accurate and precise method for the determination of **Undecanophenone** in various sample matrices. All procedures are established in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Introduction

**Undecanophenone**, also known as 1-phenyl-1-undecanone, is a chemical compound with the molecular formula C<sub>17</sub>H<sub>26</sub>O.[\[6\]](#) Its accurate quantification is crucial in various fields, including pharmaceutical development, quality control of raw materials, and analysis of cosmetic and fragrance formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility, making it an ideal choice for the quantitative analysis of such compounds.[\[7\]](#) This document provides a comprehensive guide to a validated HPLC method, explaining the rationale behind the chosen parameters to ensure reliable and consistent results.

## Physicochemical Properties of Undecanophenone

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

Property	Value	Source
CAS Number	4433-30-1	Cheméo[6]
Molecular Formula	C17H26O	Cheméo[6]
Molecular Weight	246.39 g/mol	Cheméo[6]
LogP (Octanol/Water)	5.400	Cheméo[6]
Water Solubility	Very low ( $\log_{10}WS = -5.90$ )	Cheméo[6]

The high LogP value and low water solubility indicate that **Undecanophenone** is a non-polar, hydrophobic compound. This characteristic is the primary determinant for selecting a reverse-phase HPLC method, where a non-polar stationary phase is paired with a more polar mobile phase.

## Experimental Protocol

### Materials and Reagents

- **Undecanophenone** Reference Standard: Purity  $\geq 98\%$
- Acetonitrile (ACN): HPLC grade or higher
- Methanol (MeOH): HPLC grade or higher
- Water: HPLC grade or ultrapure (18.2 M $\Omega$ ·cm)
- Trifluoroacetic Acid (TFA): HPLC grade (optional, for pH adjustment and peak shape improvement)
- 0.45  $\mu$ m Syringe Filters: For sample and standard filtration

Causality: The use of high-purity, HPLC-grade solvents and reagents is critical to minimize baseline noise and prevent the introduction of interfering peaks.[8] Filtering all solutions prior to

injection protects the HPLC column and system from particulate matter, prolonging their lifespan and ensuring consistent performance.[\[8\]](#)

## Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C8 column can also be considered.
- Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v). The exact ratio should be optimized for the specific column and system to achieve a desirable retention time (typically between 3 and 10 minutes).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection Wavelength: 245 nm (**Undecanophenone** exhibits a UV maximum around this wavelength).
- Run Time: 10 minutes

Causality: A C18 column is selected due to its non-polar stationary phase, which provides strong retention for the hydrophobic **Undecanophenone**.[\[9\]](#) Acetonitrile is a common organic modifier in reverse-phase HPLC, and its mixture with water allows for the fine-tuning of the mobile phase's eluting strength.[\[10\]](#)[\[11\]](#) Maintaining a constant column temperature is crucial for reproducible retention times.[\[11\]](#)

## Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **Undecanophenone** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 10, 25, 50, 100, and 150  $\mu\text{g/mL}$ ).

## Sample Preparation

The sample preparation will vary depending on the matrix. The goal is to extract **Undecanophenone** into a solvent compatible with the mobile phase and remove any interfering substances. A generic example is provided below:

- Accurately weigh a known amount of the sample.
- Extract the sample with a suitable organic solvent (e.g., Methanol or Acetonitrile) using techniques such as sonication or vortexing.
- Centrifuge the extract to pellet any insoluble material.
- Filter the supernatant through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.
- If necessary, dilute the filtered extract with the mobile phase to bring the concentration of **Undecanophenone** within the linear range of the calibration curve.

## Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.<sup>[4][5]</sup> The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).<sup>[1][3][12]</sup>

## Specificity

Specificity was evaluated by analyzing a blank (matrix without analyte) and a placebo (matrix with all components except the analyte). The chromatograms were examined for any interfering peaks at the retention time of **Undecanophenone**. The method is considered specific if no significant interference is observed.

## Linearity

Linearity was assessed by injecting the working standard solutions in triplicate. A calibration curve was constructed by plotting the mean peak area against the corresponding concentration.

Parameter	Result	Acceptance Criteria
Concentration Range	10 - 150 µg/mL	-
Correlation Coefficient ( $r^2$ )	> 0.999	$\geq 0.999$ [13][14]
Y-intercept	< 2% of the response at 100% concentration	$\leq 2\%$ of the target concentration response[13]

## Accuracy

Accuracy was determined by a recovery study. A known amount of **Undecanophenone** was spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples were prepared and analyzed in triplicate.

Spike Level	Mean Recovery (%)	Acceptance Criteria (%)
Low (80%)	99.5%	98.0 - 102.0[12]
Medium (100%)	101.2%	98.0 - 102.0[12]
High (120%)	99.8%	98.0 - 102.0[12]

## Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

- Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
- Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Precision Level	% RSD of Peak Area	Acceptance Criteria (% RSD)
Repeatability	< 1.0%	≤ 2.0% <a href="#">[12]</a> <a href="#">[14]</a>
Intermediate Precision	< 1.5%	≤ 2.0% <a href="#">[12]</a> <a href="#">[14]</a>

## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$ 
  - Where  $\sigma$  is the standard deviation of the y-intercept of the regression line and  $S$  is the slope of the calibration curve.[\[12\]](#)

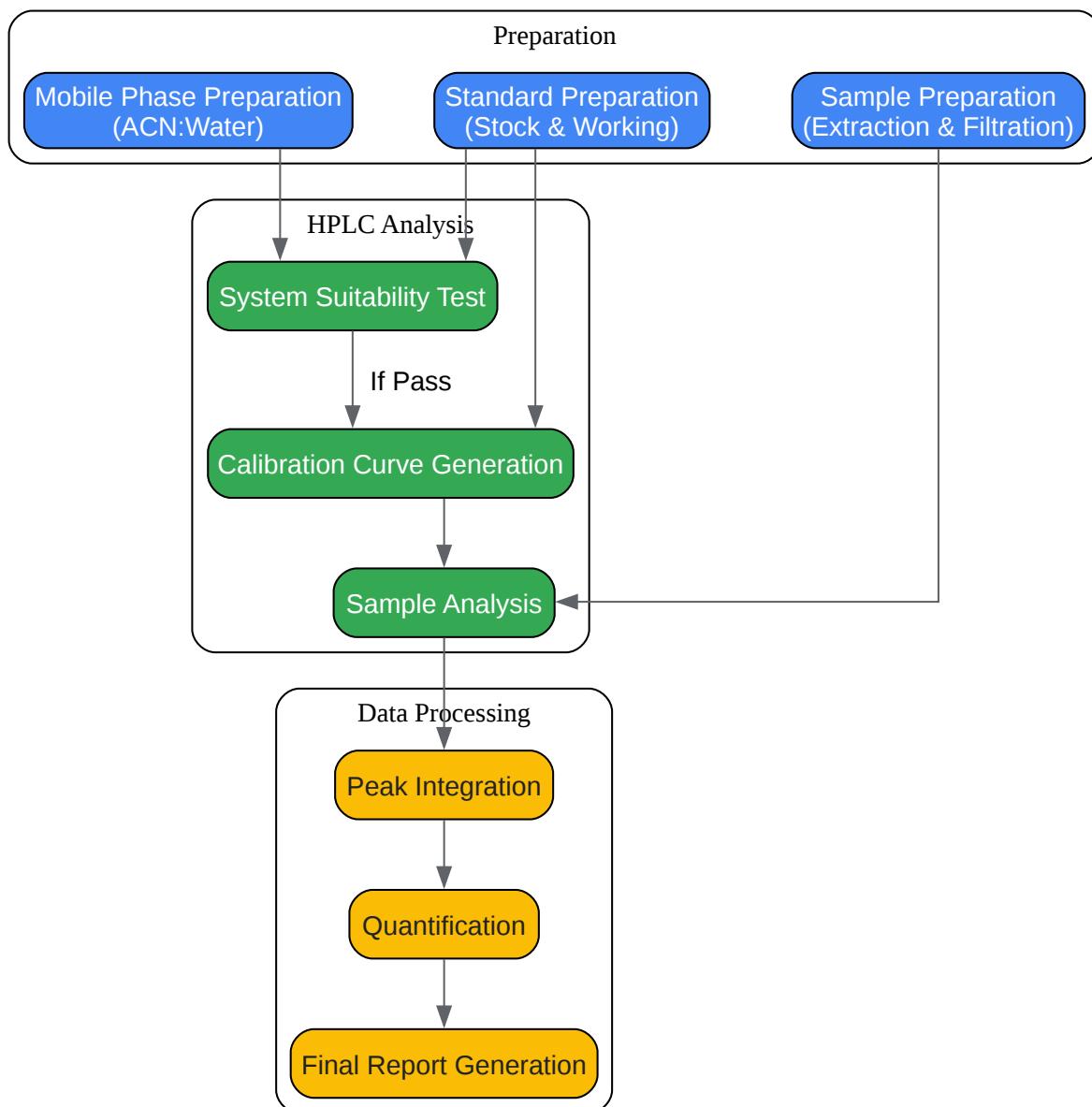
Parameter	Result
LOD	~0.5 µg/mL
LOQ	~1.5 µg/mL

## System Suitability

Before each analytical run, a system suitability test must be performed by injecting a standard solution five times. The results must meet the following criteria to ensure the chromatographic system is performing adequately.

Parameter	Acceptance Criteria
Tailing Factor (T)	$\leq 2.0$
Theoretical Plates (N)	$> 2000$
% RSD of Peak Area	$\leq 2.0\%$
% RSD of Retention Time	$\leq 1.0\%$

## Workflow Diagram

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Caption: HPLC workflow for **Undecanophenone** analysis.

## Conclusion

The HPLC method described in this application note is specific, linear, accurate, and precise for the quantitative analysis of **Undecanophenone**. The validation results demonstrate that the method is suitable for its intended purpose and can be reliably used in a quality control or research environment. Adherence to the outlined system suitability criteria will ensure the continued performance of the chromatographic system.

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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Undecanophenone using High-Performance Liquid Chromatography]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581929#quantitative-analysis-of-undecanophenone-using-hplc>]

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